6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Overview
Description
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications
Preparation Methods
The synthesis of 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid typically involves several steps. One common method includes the reaction of 2-aminobenzophenone with chloroacetic acid under acidic conditions to form the quinazoline ring . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol. Industrial production methods may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form, altering its biological properties.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions are often derivatives with enhanced or modified biological activities .
Scientific Research Applications
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways . For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development .
Comparison with Similar Compounds
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid can be compared with other quinazoline derivatives, such as:
4-Chloroquinazoline: Known for its anticancer properties.
2-Phenylquinazoline: Studied for its antimicrobial activities.
6-Methylquinazoline: Explored for its anti-inflammatory effects.
What sets this compound apart is its unique combination of a chloro and phenyl group, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
6-chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8,13H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECBNIFGTIYTMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569907 | |
Record name | 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88190-77-6 | |
Record name | 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.